molecular formula C9H9FO4S B2805542 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid CAS No. 1897051-52-3

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

Cat. No.: B2805542
CAS No.: 1897051-52-3
M. Wt: 232.23
InChI Key: ZQXMIAHJZONUKP-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is a high-value fluorinated and sulfonated aromatic building block designed for advanced research and development. Its multifaceted structure, incorporating both electron-withdrawing (methylsulfonyl, carboxylic acid) and modifying (fluoro, methyl) groups, makes it a versatile intermediate in exploratory chemistry. This compound is primarily investigated for its potential in pharmaceutical chemistry and agrochemical science. Researchers utilize it as a key precursor in the synthesis of complex molecules, where it can contribute to the development of novel bioactive compounds. The benzoic acid moiety allows for further functionalization, notably through amide coupling reactions, to create a diverse array of derivatives. The presence of the fluorine atom is a critical feature, often employed to modulate a molecule's electronic properties, metabolic stability, and membrane permeability. The methylsulfonyl group is a strong electron-withdrawing substituent that can influence the compound's reactivity and its ability to participate in key intermolecular interactions within a larger molecular framework. Based on its closely related analogues, this chemical is expected to be a solid with potential application in the synthesis of kinase inhibitors or other targeted therapeutics, following the trend of similar fluorinated benzoic acids in medicinal chemistry . As a specialist research chemical, it is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-fluoro-4-methyl-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-5-3-7(10)6(9(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMIAHJZONUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897051-52-3
Record name 2-fluoro-5-methanesulfonyl-4-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid typically involves the introduction of the fluorine, methyl, and methylsulfonyl groups onto a benzoic acid derivative. One common method involves the use of fluorination reagents, methylation agents, and sulfonylation reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include fluorinated benzoic acid derivatives, methylsulfonyl-substituted benzoic acids, and various substituted benzoic acid analogs .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₇FO₄S
  • Molecular Weight : 218.2 g/mol
  • Purity : 98%
  • LogP : 2.01
  • InChI Key : ACBAHAXPEQHVHO-UHFFFAOYSA-N

Synthesis of Pharmaceuticals and Agrochemicals

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is utilized as a key reagent in the synthesis of various pharmaceutical compounds and agrochemicals. Its ability to introduce fluorine and sulfonyl groups enhances the biological activity of the resultant compounds.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in drug metabolism, making it valuable in pharmacological studies. For instance, it has been shown to inhibit the Na+/H+ exchanger, which is crucial during cardiac ischemia and reperfusion, thereby providing cardioprotective effects in specific experimental models .

Fluorescent Probes

It serves as a fluorescent probe for detecting nucleic acids, which is essential in molecular biology for various diagnostic applications . The incorporation of fluorine enhances the compound's photophysical properties, making it suitable for imaging techniques.

Catalysis in Organic Synthesis

The compound is also employed as a catalyst in organic synthesis reactions, facilitating the formation of complex molecular structures efficiently . Its unique chemical properties allow it to participate in various catalytic cycles.

Cardiovascular Research

A study highlighted the use of derivatives of this compound as NHE inhibitors, demonstrating their potential in treating acute myocardial infarction. The findings indicated that these compounds could preserve cellular integrity during ischemic events .

Development of New Drug Candidates

Research focusing on benzoylguanidines derived from this compound has shown promising results in developing new drug candidates targeting cardiovascular diseases. The modifications made to the structure significantly influenced their potency against specific targets .

Data Table of Applications

Application AreaDescriptionExample Use Case
PharmaceuticalsSynthesis of biologically active compoundsDevelopment of cardioprotective drugs
AgrochemicalsKey reagent for enhancing crop protection productsSynthesis of herbicides
Enzyme InhibitionInhibitor for Na+/H+ exchangerTreatment adjuncts for myocardial infarction
Molecular ImagingFluorescent probes for nucleic acids detectionDiagnostic assays in molecular biology
Organic SynthesisCatalyst for complex organic reactionsSynthesis of fluorinated polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Group Comparison

Compound Name Substituent Positions (Relative to COOH) Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid 2-F, 4-Me, 5-SO₂Me COOH, F, Me, SO₂Me 232.23 Not reported Pharmaceutical intermediates
2-Methylsulfonylbenzoic acid 2-SO₂Me COOH, SO₂Me 200.21 137–140 Agrochemical synthesis
3-Methylsulfonylbenzoic acid 3-SO₂Me COOH, SO₂Me 200.21 230 High thermal stability
5-(Chlorosulphonyl)-2-fluorobenzoic acid 2-F, 5-SO₂Cl COOH, F, SO₂Cl 238.62 Not reported Precursor for sulfonamide drugs
4-Amino-2-fluoro-5-methoxybenzoic acid 2-F, 4-NH₂, 5-OMe COOH, F, NH₂, OMe 213.18 Not reported Medicinal chemistry (biological activity)
2-Methoxy-5-methylsulfonylbenzoic acid 2-OMe, 5-SO₂Me COOH, OMe, SO₂Me 244.26 Not reported Herbicide derivatives

Key Observations:

Substituent Electronic Effects: The methylsulfonyl (-SO₂Me) group in the target compound enhances acidity compared to methoxy (-OMe) or amino (-NH₂) substituents, as seen in 4-amino-2-fluoro-5-methoxybenzoic acid . Fluorine at C2 increases lipophilicity and metabolic stability, a feature shared with 5-(chlorosulphonyl)-2-fluorobenzoic acid .

Positional Isomerism :

  • The 2-methylsulfonylbenzoic acid isomer (mp 137–140°C) has a significantly lower melting point than the 3-methylsulfonyl analogue (mp 230°C), indicating that meta-substitution favors crystalline packing .

Biological Relevance: The methylsulfonyl group in the target compound and 2-methoxy-5-methylsulfonylbenzoic acid is critical in sulfonylurea herbicides (e.g., metsulfuron methyl ester), where it interacts with acetolactate synthase enzymes .

Biological Activity

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid (C9H9FO4S), with a molecular weight of 232.23 g/mol, is an organic compound notable for its unique structural features, including a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group enhance the compound's binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity, potentially through mechanisms involving apoptosis and cell cycle regulation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrases and Na+/H+ exchangers, which are crucial in various physiological processes .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of the Na+/H+ exchanger during cardiac ischemia demonstrated that the introduction of specific substituents, including those present in this compound, significantly enhanced inhibitory potency. The findings indicated that compounds with similar structures could serve as adjunctive therapies in myocardial infarction treatment .

Case Study 2: Antitumor Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS) leading to DNA damage and cell death .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Fluoro-5-methylsulfonylbenzoic acidLacks additional methyl groupModerate enzyme inhibition
4-Methyl-5-methylsulfonylbenzoic acidLacks fluorine atomLimited anticancer properties
2-Fluoro-4-methylbenzoic acidLacks methylsulfonyl groupLess effective as an anti-inflammatory

The unique combination of functional groups in this compound confers distinct chemical and biological properties, making it a valuable candidate for further research.

Q & A

Q. What advanced techniques quantify trace impurities in bulk synthesis batches?

  • Methodology : Employ UPLC-QTOF-MS with a HILIC column for polar impurities. Validate method per ICH Q2(R1) guidelines (LOD: 0.05%, LOQ: 0.15%). Compare with ¹H NMR (qNMR) for absolute quantification. Common impurities include des-fluoro byproducts and residual methylsulfonic acid .

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